molecular formula C24H28ClN3O5S B2504345 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-70-1

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2504345
CAS RN: 901241-70-1
M. Wt: 506.01
InChI Key: DYWIRUNZRCVFMT-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with similar structural motifs and their biological activities.

Synthesis Analysis

Paper describes the synthesis of novel acetamide derivatives, specifically focusing on a linear synthesis approach. The compounds synthesized in this study are characterized by various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis. Although the exact synthesis of the compound is not detailed, the methods used for these related compounds could provide insights into potential synthetic routes for the compound of interest.

Molecular Structure Analysis

In paper , the molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," is analyzed. The study reports that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This information on molecular conformation and orientation could be relevant when considering the molecular structure of the compound , as the spatial arrangement of the rings can influence the compound's biological activity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the characterization techniques mentioned in paper , such as LCMS and spectroscopic methods, are essential for determining properties like molecular weight, purity, and structural information. The intermolecular interactions described in paper , such as C—H⋯O hydrogen bonding, which leads to the formation of chains in the crystal lattice, are also indicative of the compound's solid-state properties.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and anticonvulsant activity

A study by Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, revealing the anticonvulsant activity of certain compounds, highlighting the potential of such molecules in developing anticonvulsant drugs. The most active compound found was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showcasing the significance of structural modifications in enhancing biological activity Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002).

Herbicide action mechanism

Research by Weisshaar and Böger (1989) on chloroacetamide herbicides, such as alachlor and metazachlor, elucidated their mechanism of inhibiting fatty acid synthesis in algae. This work contributes to understanding how specific chemical modifications impact herbicidal activity and selectivity, providing insights into designing safer and more effective agrochemicals Weisshaar, H., & Böger, P. (1989).

Chemical Characterization and Interaction Studies

Molecular interactions and characterization

Saravanan et al. (2016) detailed the crystal structure of a related acetamide, showcasing the importance of molecular interactions in defining the physicochemical properties of such compounds. This knowledge is crucial for understanding drug-receptor interactions, improving drug design, and enhancing pharmaceutical formulations Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).

Antimicrobial and Antitumor Activity

Antimicrobial activity

Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial potential of rhodanine-3-acetic acid derivatives, including compounds with chlorophenyl and acetamide groups, highlighting the importance of such molecules in addressing the global challenge of antimicrobial resistance. Their findings suggest that structural diversity within these compounds can lead to significant antimicrobial properties Krátký, M., Vinšová, J., & Stolaříková, J. (2017).

Cytotoxic activity against cancer cell lines

The cytotoxic activity of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives was studied by Ding et al. (2012), indicating potential anticancer properties. This research contributes to the ongoing search for new cancer therapies, showcasing the relevance of such compounds in medicinal chemistry and oncology research Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H.-r., Jiang, Y., Chen, Y., Xu, Y., & Tan, C. (2012).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWIRUNZRCVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

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